Product packaging for Ethyl bicyclo[2.2.1]hept-2-ylacetate(Cat. No.:CAS No. 35658-04-9)

Ethyl bicyclo[2.2.1]hept-2-ylacetate

Cat. No.: B1655399
CAS No.: 35658-04-9
M. Wt: 182.26 g/mol
InChI Key: AUTDAVPVPASYDM-UHFFFAOYSA-N
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Description

Ethyl bicyclo[2.2.1]hept-2-ylacetate (CAS Number 35658-04-9) is a high-purity organic compound supplied for chemical research and development purposes . This ester possesses the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol . The compound features a norbornane (bicyclo[2.2.1]heptane) core structure, a framework of significant interest in synthetic and medicinal chemistry, as evidenced by research into structurally related bicyclo[2.2.1]heptane derivatives . Researchers value this and similar bicyclic compounds for their utility as synthetic intermediates and building blocks in the exploration of new chemical entities . The structural motif is also relevant in the development of fragrance materials, as seen in the use of analogous esters like ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate in perfume compositions . This product is provided with a purity of ≥98% (mixture of diastereomers) and should be stored sealed in a dry environment at 2-8°C . The GHS hazard classification includes warnings that it may cause skin and eye irritation and may cause respiratory irritation . This product is for research and further manufacturing use only, not for direct human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O2 B1655399 Ethyl bicyclo[2.2.1]hept-2-ylacetate CAS No. 35658-04-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35658-04-9

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

ethyl 2-(2-bicyclo[2.2.1]heptanyl)acetate

InChI

InChI=1S/C11H18O2/c1-2-13-11(12)7-10-6-8-3-4-9(10)5-8/h8-10H,2-7H2,1H3

InChI Key

AUTDAVPVPASYDM-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1CC2CCC1C2

Canonical SMILES

CCOC(=O)CC1CC2CCC1C2

Other CAS No.

35658-04-9

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies for Ethyl Bicyclo 2.2.1 Hept 2 Ylacetate and Its Precursors

Strategies for Constructing the Bicyclo[2.2.1]heptane Core

The bicyclo[2.2.1]heptane skeleton, also known as the norbornane (B1196662) system, is a strained bicyclic structure that is a common motif in organic chemistry. Its synthesis is most famously achieved through cycloaddition reactions, with the Diels-Alder reaction being the most prominent and widely utilized method.

Diels-Alder Reaction Pathways in Norbornene Precursor Synthesis

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful and atom-economical method for the formation of six-membered rings. The reaction of a conjugated diene with a dienophile is the cornerstone for the synthesis of the bicyclo[2.2.1]heptene core, which can then be reduced to the desired saturated bicyclo[2.2.1]heptane system.

A classic and fundamental example is the reaction of cyclopentadiene (B3395910) with an appropriate dienophile. mdpi.com Cyclopentadiene is a highly reactive diene and readily participates in Diels-Alder reactions to form norbornene derivatives. mdpi.com For instance, the reaction of cyclopentadiene with acrylates or other vinyl derivatives can introduce the necessary carbon framework for the eventual formation of the acetate (B1210297) side chain.

The reaction of cyclopentadiene with ethylene (B1197577) yields the parent norbornene, which can be further functionalized. More relevant to the synthesis of Ethyl bicyclo[2.2.1]hept-2-ylacetate is the use of dienophiles that already contain the ester functionality or a precursor to it. For example, the Diels-Alder reaction between cyclopentadiene and ethyl acrylate (B77674) would directly yield ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate. This unsaturated ester is a direct precursor to the target molecule via hydrogenation.

The Diels-Alder reaction typically yields a mixture of endo and exo isomers. The endo product is often the kinetically favored product due to secondary orbital interactions, while the exo product is generally the thermodynamically more stable isomer. The stereochemical outcome can be influenced by reaction conditions such as temperature and the presence of Lewis acid catalysts.

Table 1: Examples of Diels-Alder Reactions for Bicyclo[2.2.1]heptene Core Synthesis

DieneDienophileProduct
CyclopentadieneEthyleneBicyclo[2.2.1]hept-2-ene (Norbornene)
CyclopentadieneEthyl acrylateEthyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
CyclopentadieneMaleic anhydrideBicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride

Other Cycloaddition Routes for Bicyclic Ring Formation

While the Diels-Alder reaction is the most common method, other cycloaddition strategies can also be employed to construct the bicyclo[2.2.1]heptane framework. These can include intramolecular cycloadditions and other types of cycloaddition reactions.

For instance, intramolecular [2+2] photocycloaddition reactions of appropriately substituted dienes can lead to the formation of bicyclic systems. researchgate.net Although not as direct for the synthesis of the norbornane skeleton as the Diels-Alder reaction, these methods offer alternative pathways to strained ring systems.

Another approach involves intramolecular cyclization reactions. For example, the Lewis acid-catalyzed transannular double cyclization of certain macrocyclic precursors has been shown to unexpectedly yield bicyclo[2.2.1]heptane derivatives. ontosight.aiorganic-chemistry.org Similarly, intramolecular Michael reactions of nitrosoalkenes have been utilized to construct functionalized bridged ring systems, including the bicyclo[2.2.1]heptane core. researchgate.net These methods, while not as general as the Diels-Alder reaction, provide unique entry points to this bicyclic system, often with a high degree of stereocontrol.

Functionalization and Esterification Approaches Leading to this compound

Once the bicyclic core is established, the next stage involves the introduction and modification of the side chain to produce the final ethyl acetate derivative. This can be achieved through direct synthetic routes or by the reduction of an unsaturated precursor.

Direct Synthetic Routes to this compound

A direct approach to this compound can be envisioned through the homologation of a bicyclo[2.2.1]heptane-2-carboxylic acid derivative. The Arndt-Eistert synthesis is a classic method for the one-carbon homologation of carboxylic acids. wikipedia.orgmsu.edu This reaction involves the conversion of a carboxylic acid to its corresponding acid chloride, which is then reacted with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile, such as ethanol (B145695), would yield the desired ethyl ester. wikipedia.orgmsu.eduontosight.ai

The general sequence for the Arndt-Eistert homologation to produce this compound would be as follows:

Conversion of bicyclo[2.2.1]heptane-2-carboxylic acid to bicyclo[2.2.1]heptane-2-carbonyl chloride.

Reaction of the acid chloride with diazomethane to form the corresponding diazoketone.

Wolff rearrangement of the diazoketone in the presence of ethanol and a catalyst (e.g., silver oxide) to yield this compound.

Another direct route involves the reaction of a suitable norbornane derivative with an appropriate acylating agent. google.com For example, the reaction of a Grignard reagent derived from 2-chloromethylbicyclo[2.2.1]heptane with ethyl chloroformate could potentially yield the target ester.

Reductive Pathways from Unsaturated Bicyclo[2.2.1]hept-2-ene Carboxylate Esters (e.g., Hydrogenation, Hydrogenolysis)

A highly efficient and common method for the synthesis of this compound is the catalytic hydrogenation of its unsaturated precursor, ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate. libretexts.org This precursor is readily available from the Diels-Alder reaction of cyclopentadiene and ethyl acrylate.

The hydrogenation of the carbon-carbon double bond in the norbornene ring system can be achieved using various catalyst systems. Heterogeneous catalysts such as palladium on carbon (Pd/C), platinum oxide (Adam's catalyst), and Raney nickel are commonly employed for this transformation. tcichemicals.comnih.gov The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol or ethyl acetate. tcichemicals.com

A specific example from a patent describes the hydrogenation of the analogous methyl ester, methyl 2-((1RS,4SR)-bicyclo[2.2.1]hept-5-en-2-yl)acetate. The reaction was carried out using 10% Pd/C in an autoclave under 85 bars of hydrogen pressure for 12 hours, resulting in the saturated methyl 2-((1RS,4SR)-bicyclo[2.2.1]heptan-2-yl)acetate. libretexts.org A similar procedure would be directly applicable to the ethyl ester.

Table 2: Conditions for Catalytic Hydrogenation of Norbornene Derivatives

SubstrateCatalystSolventConditionsProduct
Methyl 2-(bicyclo[2.2.1]hept-5-en-2-yl)acetate10% Pd/C-85 bar H₂, 12 hMethyl 2-(bicyclo[2.2.1]heptan-2-yl)acetate
5-Vinyl-2-norbornenePd/γ-Al₂O₃n-Heptane76 °C(exo/endo)-2-Ethylnorbornane

Control of Stereochemistry in the Synthesis of Bicyclo[2.2.1]heptane Derivatives

The stereochemistry of the bicyclo[2.2.1]heptane system is a crucial aspect of its synthesis. The rigid, bridged structure gives rise to the possibility of endo and exo isomers, as well as chirality.

In the context of the Diels-Alder reaction for the synthesis of the norbornene precursor, the formation of the endo isomer is often kinetically favored. This is due to stabilizing secondary orbital interactions between the developing π-system of the dienophile and the diene. However, the exo isomer is typically the thermodynamically more stable product due to reduced steric hindrance. The reaction conditions can be manipulated to favor one isomer over the other. For example, lower temperatures tend to favor the kinetic endo product, while higher temperatures can allow for equilibration to the thermodynamic exo product. The use of Lewis acid catalysts can also influence the endo/exo selectivity.

The stereochemistry of the subsequent hydrogenation step can also be controlled. The catalytic hydrogenation of norbornene derivatives typically occurs from the less sterically hindered exo face of the molecule, leading to the addition of hydrogen atoms to form a cis-exo product. However, the nature of the catalyst and the substrate can influence the stereochemical outcome.

For the synthesis of a specific stereoisomer of this compound, a stereoselective synthesis of the precursor, ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, would be required. This can be achieved through asymmetric Diels-Alder reactions using chiral catalysts or chiral auxiliaries. For instance, the use of Oppolzer's camphorsultam as a chiral auxiliary in a Lewis acid-catalyzed Diels-Alder reaction has been shown to effectively control the diastereoselectivity of the cycloaddition, leading to enantiomerically enriched norbornene derivatives. Subsequent hydrogenation would then yield the enantiomerically pure saturated product.

Diastereoselective and Enantioselective Synthetic Approaches

The inherent chirality and multiple stereocenters of the bicyclo[2.2.1]heptane skeleton necessitate the use of stereoselective synthetic methods to control the spatial arrangement of substituents. The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, is a cornerstone in the synthesis of this bicyclic system. The reaction between a diene, such as cyclopentadiene, and a dienophile, like ethyl acrylate, can lead to the formation of the bicyclo[2.2.1]heptene precursor to this compound.

This cycloaddition typically yields a mixture of endo and exo diastereomers. The endo product is often the kinetically favored isomer due to secondary orbital interactions. However, the diastereoselectivity can be influenced by reaction conditions such as temperature and the presence of Lewis acid catalysts. For instance, the use of Lewis acids can enhance the rate and selectivity of the Diels-Alder reaction. google.com

Enantioselective synthesis, which aims to produce a single enantiomer of a chiral compound, is of paramount importance, particularly in the synthesis of biologically active molecules and fine chemicals. In the context of bicyclo[2.2.1]heptane derivatives, enantioselectivity is often achieved through the use of chiral catalysts or chiral auxiliaries. acs.orgnih.gov Chiral Lewis acids, for example, can create a chiral environment around the reactants, leading to the preferential formation of one enantiomer over the other. nih.gov Research has demonstrated that chiral Lewis acid-catalyzed Diels-Alder reactions can produce bicyclo[2.2.1]heptane derivatives with high enantiomeric ratios, up to 96.5:3.5. nih.gov

Application of Chiral Auxiliaries and Asymmetric Catalysis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. google.com After the desired stereocenter has been created, the auxiliary is removed. In the synthesis of bicyclo[2.2.1]heptyl esters, chiral auxiliaries can be attached to the dienophile. For example, dienophiles derived from chiral oxazolidinones have been shown to be highly effective in controlling the stereochemistry of the Diels-Alder reaction with cyclopentadiene. nih.govresearchgate.net

The use of diethylaluminum chloride as a Lewis acid in the reaction of 3-(acyloxy)acryloyl oxazolidinones with cyclopentadiene has been reported to provide the endo cycloadduct with excellent diastereoselectivity. nih.gov The chiral auxiliary effectively shields one face of the dienophile, forcing the diene to approach from the less hindered face, thus leading to a high degree of asymmetric induction. The following table summarizes representative results from the literature on the asymmetric Diels-Alder reaction for the synthesis of bicyclo[2.2.1]heptane derivatives using chiral auxiliaries.

DienophileLewis AcidDiastereomeric Ratio (endo:exo)Enantiomeric Excess (ee)Reference
3-(Acetoxy)acryloyl oxazolidinoneEt₂AlCl>99:1>98% nih.gov
3-(4-Methoxybenzoyl)acryloyl oxazolidinoneEt₂AlCl>99:1>98% nih.gov
N-Acryloyl-L-proline derivativeTiCl₄HighHigh unirioja.es

Table 1: Examples of Asymmetric Diels-Alder Reactions in the Synthesis of Bicyclo[2.2.1]heptane Derivatives

Asymmetric catalysis offers an alternative and often more efficient approach to enantioselective synthesis. In this strategy, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Chiral rhodium catalysts bearing bicyclo[2.2.1]heptadiene ligands have been successfully applied in the enantioselective synthesis of chiral amines, demonstrating the utility of this bicyclic scaffold in asymmetric transformations. nih.gov For the synthesis of bicyclo[2.2.1]heptane derivatives, chiral Lewis acids, such as those derived from boron or titanium, can be employed to catalyze the Diels-Alder reaction with high enantioselectivity. acs.orgnih.gov

Atom Economy and Green Chemistry Principles in the Synthesis of Bicyclo[2.2.1]heptyl Esters

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Atom economy, a key concept in green chemistry, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The Diels-Alder reaction is an excellent example of an atom-economical reaction, as all the atoms of the diene and dienophile are incorporated into the cycloadduct, resulting in a theoretical 100% atom economy. nih.gov This inherent efficiency makes it a preferred method for the synthesis of the bicyclo[2.2.1]heptane core.

Further aligning the synthesis of bicyclo[2.2.1]heptyl esters with green chemistry principles involves the use of environmentally benign solvents, catalysts, and reaction conditions. Research into Diels-Alder reactions in sustainable media, such as water, has shown promising results. acgpubs.org Performing reactions in water can eliminate the need for volatile and often toxic organic solvents.

Advanced Spectroscopic and Analytical Characterization of Ethyl Bicyclo 2.2.1 Hept 2 Ylacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of Ethyl bicyclo[2.2.1]hept-2-ylacetate. The rigid bicyclic structure of the norbornane (B1196662) core results in a complex and informative spectrum, with the stereochemical relationship between the acetate (B1210297) group and the bicyclic system (endo vs. exo) significantly influencing the chemical shifts and coupling constants of the protons and carbons.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides crucial information about the electronic environment of each proton in the molecule. The ethyl group of the acetate moiety is readily identified by its characteristic quartet and triplet signals. The protons of the bicyclo[2.2.1]heptane ring system, however, exhibit more complex splitting patterns due to intricate spin-spin coupling interactions. The chemical shifts of the bridgehead protons and the protons on the carbon bearing the acetate group are particularly diagnostic for assigning the endo and exo stereoisomers.

Table 1: Representative ¹H NMR Data for Bicyclo[2.2.1]heptane Derivatives

Proton Expected Chemical Shift Range (ppm) Characteristic Splitting Patterns
Ethyl (-CH₂) 4.0 - 4.2 Quartet (q)
Ethyl (-CH₃) 1.2 - 1.3 Triplet (t)
Bridgehead (C1, C4) 2.2 - 2.8 Multiplet (m)
CH-OAc 2.5 - 3.0 Multiplet (m)

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific stereoisomer (endo/exo).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. The carbonyl carbon of the ester group is typically observed in the downfield region of the spectrum (around 170-175 ppm). The carbons of the ethyl group and the bicyclic framework resonate at higher fields. Similar to ¹H NMR, the chemical shifts of the carbons in the bicyclo[2.2.1]heptane skeleton are sensitive to the endo/exo orientation of the substituent.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Expected Chemical Shift Range (ppm)
Carbonyl (C=O) 170 - 175
Methylene (-OCH₂) 60 - 62
Bicyclic CH-OAc 40 - 45
Bridgehead (C1, C4) 35 - 42
Bicyclic CH₂ 25 - 38

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign the complex proton and carbon signals and to establish the stereochemistry, a series of two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons within the bicyclic system and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). It is particularly useful for connecting the ethyl acetate moiety to the bicyclic frame and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry (endo vs. exo) by identifying protons that are close in space, irrespective of their bonding connectivity. For instance, correlations between the protons of the acetate side chain and specific protons on the bicyclic ring can confirm the spatial orientation of the substituent.

Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Pattern Elucidation

Table 3: Predicted Mass Spectrometry Adducts for this compound

Adduct Predicted m/z
[M+H]⁺ 183.13796
[M+Na]⁺ 205.11990

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies. The most prominent absorption band will be that of the ester carbonyl group (C=O), which typically appears in the range of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester and the C-H stretching and bending vibrations of the aliphatic ethyl and bicyclic groups will also be present.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H (sp³ hybridized) Stretching 2850 - 3000
C=O (ester) Stretching 1730 - 1750

High-Resolution Chromatographic Techniques for Purity Assessment and Isomeric Separation

High-resolution chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating its endo and exo stereoisomers. The choice of stationary and mobile phases is critical for achieving baseline separation of the isomers. Chiral chromatography can be employed to separate the enantiomers of each diastereomer. These techniques are not only crucial for purification but also for quantitative analysis of the isomeric ratio in a sample.

Table 5: Mentioned Compounds

Compound Name
This compound
endo-Ethyl bicyclo[2.2.1]hept-2-ylacetate

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It provides critical information on molecular weight and fragmentation patterns, which aids in structural confirmation.

Detailed Research Findings:

While specific, published experimental mass spectra for this compound are not widely available, the fragmentation behavior can be predicted based on the analysis of structurally similar compounds and general principles of mass spectrometry. The electron ionization (EI) mass spectrum of the closely related compound, 2-ethylbicyclo[2.2.1]heptane, shows a characteristic fragmentation pattern dominated by the stable bicyclic core. nist.gov For this compound, the molecular ion peak (M+) would be expected at m/z 182, corresponding to its molecular weight.

Key fragmentation pathways for esters typically involve cleavage at the bonds adjacent to the carbonyl group. libretexts.org Therefore, significant fragments for this compound would likely include:

Loss of the ethoxy group (-OCH2CH3), resulting in an acylium ion.

Loss of the entire ethyl acetate side chain.

Rearrangements and fragmentation of the bicyclo[2.2.1]heptane ring system itself.

Further valuable data comes from predicted collision cross-section (CCS) values, which provide information about the ion's size and shape in the gas phase. These predictions can be a useful tool in compound identification when compared against experimental data. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]+183.13796145.3
[M+Na]+205.11990151.3
[M-H]-181.12340147.7
[M+NH4]+200.16450170.4
[M+K]+221.09384149.8
[M+H-H2O]+165.12794141.0

Table 1: Predicted Collision Cross Section (CCS) values for various adducts of this compound. Data sourced from computational predictions. uni.lu

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Diastereomer Resolution

This compound possesses multiple stereocenters, leading to the potential for different diastereomers (endo and exo isomers). High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation and quantification of these stereoisomers.

Detailed Research Findings:

The separation of diastereomers of bicyclic compounds is a well-established practice in analytical chemistry. hplc.eu For the diastereomers of this compound, separation can typically be achieved using normal-phase HPLC on a silica (B1680970) gel column. nih.govkirj.ee The differential interaction of the endo and exo isomers with the polar stationary phase allows for their resolution.

For more challenging separations, or for the resolution of enantiomers (if a single diastereomer is isolated), chiral HPLC is the method of choice. Chiral stationary phases (CSPs), such as those based on cellulose (B213188) derivatives like Chiralcel OD-H, have proven effective in separating enantiomers of related bicyclo[2.2.1]heptane structures. researchgate.net The selection of the mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol, is critical for optimizing the separation. researchgate.net UPLC, with its use of smaller particle size columns, offers the advantages of higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC.

TechniqueStationary PhaseTypical Mobile PhaseApplication
Normal-Phase HPLCSilica GelHexane/Ethyl AcetateSeparation of endo/exo diastereomers
Chiral HPLCCellulose-based (e.g., Chiralcel OD-H)Hexane/IsopropanolResolution of enantiomers of a single diastereomer
UPLCSub-2 µm particles (e.g., C18, Chiral)Varies depending on stationary phaseHigh-resolution, high-throughput analysis of diastereomers/enantiomers

Table 2: General HPLC/UPLC methodologies applicable for the separation of stereoisomers of this compound, based on methods for related compounds. nih.govresearchgate.net

X-ray Crystallography of Crystalline Analogues for Absolute Configuration Determination (if applicable)

While this compound is a liquid at room temperature, the absolute configuration of its stereoisomers can be unequivocally determined by converting it into a crystalline derivative and analyzing it by single-crystal X-ray crystallography.

Detailed Research Findings:

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules, including the absolute configuration of chiral centers. nih.gov Although a crystal structure for this compound itself has not been reported, the methodology is well-established for analogous bicyclo[2.2.1]heptane systems. rsc.orgwpmucdn.comsemanticscholar.org

The typical approach involves the synthesis of a solid, crystalline derivative. For an ester like this compound, this can be achieved by:

Hydrolysis of the ester to the corresponding carboxylic acid (bicyclo[2.2.1]hept-2-ylacetic acid).

Formation of an amide or a salt with a chiral amine or other resolving agent of known absolute configuration.

The resulting crystalline derivative can then be subjected to X-ray diffraction analysis. The diffraction data allows for the construction of an electron density map, revealing the precise spatial arrangement of all atoms in the molecule and, through the use of anomalous dispersion, the absolute stereochemistry. thieme-connect.de This technique has been successfully applied to determine the absolute configuration of numerous functionalized bicyclo[2.2.1]heptane-1-carboxylates and other related derivatives, providing an unambiguous structural assignment. rsc.orgsemanticscholar.orgresearchgate.net

Mechanistic Investigations and Reactivity Studies of Ethyl Bicyclo 2.2.1 Hept 2 Ylacetate

Reactivity at the Ester Functional Group

The ethyl acetate (B1210297) portion of the molecule exhibits reactivity characteristic of aliphatic esters, though its proximity to the bulky bicyclic scaffold can influence reaction rates and accessibility of the carbonyl carbon.

Hydrolysis and Transesterification Reaction Kinetics

The hydrolysis of esters, yielding a carboxylic acid and an alcohol, can be catalyzed by either acid or base. chemrxiv.org Under alkaline conditions, the reaction typically follows second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org The rate of hydrolysis is sensitive to steric hindrance around the carbonyl group and the electronic nature of the substituents. ias.ac.in For Ethyl bicyclo[2.2.1]hept-2-ylacetate, the bulky norbornyl group adjacent to the acetate moiety would be expected to sterically hinder the approach of the nucleophile (e.g., hydroxide), potentially leading to slower hydrolysis rates compared to unhindered acyclic esters like ethyl acetate.

Table 1: Representative Catalysts and Conditions for Transesterification Reactions Analogous to those of the Ethyl Acetate Moiety.
CatalystReactant AlcoholConditionsOutcomeReference
N-Heterocyclic Olefins (NHOs)Various primary and secondary alcohols5 mol% catalyst, THF or CH2Cl2, with molecular sievesHigh yields, selective for primary alcohols organic-chemistry.org
Tetranuclear Zinc ClusterVarious functionalized alcoholsRefluxing in EtOAc (reactant and solvent)Very good yields under mild conditions organic-chemistry.org
Yttrium Catalyst (Y5(OiPr)13O)Primary and secondary alcoholsRoom temperature, with vinyl or isopropenyl acetateSelective O-acylation of amino alcohols organic-chemistry.org

Transformations Involving the Ethyl Acetate Side Chain

Beyond hydrolysis and transesterification, the ethyl acetate side chain can undergo several other characteristic transformations. Standard reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester to the corresponding primary alcohol, 2-(bicyclo[2.2.1]hept-2-yl)ethanol. This transformation provides a route to other functionalized norbornane (B1196662) derivatives.

Furthermore, the carbonyl group is susceptible to attack by organometallic nucleophiles. For example, reaction with Grignard reagents (R-MgBr) or organolithium compounds (R-Li) would convert the ester into a tertiary alcohol, where two of the substituents are derived from the organometallic reagent. These reactions expand the synthetic utility of the parent ester by allowing for the construction of more complex carbon skeletons attached to the bicyclo[2.2.1]heptane framework.

Reaction Mechanisms and Reactivity of the Bicyclo[2.2.1]heptane Scaffold

The rigid, strained bicyclo[2.2.1]heptane skeleton is known for its unique reactivity, particularly its propensity for skeletal rearrangements and stereochemically controlled reactions.

Electrophilic and Nucleophilic Additions to Unsaturated Bicyclic Precursors

The synthesis of this compound often begins with unsaturated precursors like norbornene or its derivatives. The reactivity of these precursors is dominated by addition reactions. Electrophilic additions to the double bond of norbornene systems typically proceed via an exo attack, as the endo face is sterically hindered by the opposing C-C bond of the six-membered ring. researchgate.net However, exceptions have been noted where halogens can exhibit preferential endo attack on hindered norbornenes. acs.org

The mechanism involves the formation of a carbocation intermediate, which is susceptible to rearrangement before being trapped by a nucleophile. chemistryguru.com.sgyoutube.com For example, the electrophilic addition of peracetic acid to 5-ethylidenebicyclo[2.2.1]hept-2-ene results in epoxidation at both the endocyclic and exocyclic double bonds, with a strong preference for the more accessible exocyclic bond. cdnsciencepub.com

Table 2: Product Distribution in the Epoxidation of 5-Ethylidenebicyclo[2.2.1]hept-2-ene with Peracetic Acid. cdnsciencepub.com
ProductRatio
Epoxidation at endocyclic double bond1
Epoxidation at exocyclic double bond6

Nucleophilic substitution reactions on the saturated bicyclo[2.2.1]heptane scaffold can be challenging due to steric hindrance. However, reactions can be facilitated by neighboring group participation or by the release of ring strain. nih.gov An unusual strain-releasing rearrangement has been reported involving a base-promoted nucleophilic substitution on a bicyclo[2.2.1]heptane system, which leads to a spontaneous, concerted ring opening to form a cyclohexenyl derivative. nih.govacs.orgdiva-portal.org This highlights how the inherent strain of the bicyclic system can be a driving force for reactivity.

Rearrangement Reactions within the Bridged Bicyclic System (e.g., Wagner-Meerwein Rearrangements, Semipinacol Rearrangements, 1,3-Dipolar Rearrangements)

The bicyclo[2.2.1]heptane system is classic for undergoing carbocation-mediated rearrangements.

Wagner-Meerwein Rearrangements : This is a class of 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates to an adjacent carbocation center. wikipedia.orglscollege.ac.in The norbornyl cation, an intermediate in many reactions involving this scaffold, is famous for its rapid Wagner-Meerwein shifts, which can lead to extensive scrambling of the carbon skeleton. core.ac.ukwikipedia.org These rearrangements are driven by the formation of a more stable carbocation. Research on camphor-derived systems has confirmed complex, highly concerted sequences involving a Wagner-Meerwein shift, a 6,2-hydride shift, and a subsequent Wagner-Meerwein shift. core.ac.uk

Semipinacol Rearrangements : This rearrangement involves a 1,2-migration of a C-C or C-H bond from an oxygen-containing carbon to a vicinal electrophilic carbon center, resulting in the formation of a carbonyl group. rsc.org It is a powerful method for creating quaternary carbon centers and constructing complex carbocyclic frameworks. researchgate.net The reaction can be initiated from substrates like 2,3-epoxy alcohols, where acid-catalyzed ring-opening of the epoxide generates the required carbocation. rsc.org This methodology has been applied to the synthesis of complex molecules containing bridged bicyclic systems, including the 6-azabicyclo[3.2.1]octane ring system. acs.orgnih.govrsc.org

1,3-Dipolar Rearrangements (Cycloadditions) : While not a rearrangement of the scaffold itself, 1,3-dipolar cycloaddition is a key reaction of its unsaturated precursors. wikipedia.org Norbornene and its derivatives are excellent dipolarophiles due to the strain in their double bond, which is released upon cycloaddition. nih.gov They react readily with 1,3-dipoles like azides and nitrile oxides to form five-membered heterocyclic rings fused to the bicyclic framework. kcl.ac.ukthieme-connect.de This reaction is a vital tool for synthesizing complex polycyclic structures with high stereoselectivity. wikipedia.org

Isomerization Processes and Their Driving Forces

Isomerization in substituted bicyclo[2.2.1]heptane systems can occur at substituents or within the carbon skeleton itself, typically driven by the pursuit of greater thermodynamic stability. A primary example is the exo/endo isomerization of substituents. Generally, the exo position is thermodynamically more stable than the endo position due to reduced steric hindrance. researchgate.net For instance, studies on 2-cyanobicyclo[2.2.1]heptane have shown the exo-isomer to be more stable. nist.gov This thermodynamic preference can be exploited; for example, base-induced epimerization can convert an anti-7-ethoxycarbonyl derivative into the more stable syn-stereoisomer. nih.gov

Under catalytic conditions, both skeletal and positional isomerization can occur. The isomerization of methyl-substituted bicyclo[2.2.1]hept-2-enes over aluminosilicate (B74896) catalysts at elevated temperatures leads to a mixture of isomers through hydrogen shifts and potential skeletal rearrangements. The driving force is the establishment of a thermodynamic equilibrium among the accessible isomers at a given temperature.

Catalytic Transformations of Bicyclo[2.2.1]heptane Derivatives

The rigid, strained bicyclo[2.2.1]heptane moiety, a core component of this compound, serves as a versatile scaffold in organic synthesis, enabling a variety of unique catalytic transformations. ontosight.ai

Novel Catalytic Applications for the Bicyclo[2.2.1]heptane Moiety

Recent research has expanded the synthetic utility of the bicyclo[2.2.1]heptane skeleton through innovative catalytic methods. One notable advancement is the use of a binary catalytic system, combining an aminotriphenolate Al(III) complex with a bromide salt, to synthesize oxa- and aza-bicyclo[2.2.1]heptanes from γ-epoxy-alcohols with high diastereocontrol. nih.gov This proton relay catalysis offers a mechanistically distinct approach to forming these valuable heterocyclic structures. nih.gov

Lewis acids have also been employed in unexpected and powerful ways. For instance, an intramolecular Hosomi–Sakurai cyclization catalyzed by a Lewis acid, intended to form a cyclooctanoid skeleton, surprisingly yielded bicyclo[2.2.1]heptane derivatives through a transannular double cyclization. rsc.org Furthermore, a sequential Diels-Alder reaction followed by a rearrangement, promoted by a chiral Lewis acid, has been developed to produce a diverse range of functionalized bicyclo[2.2.1]heptanes. acs.org

Beyond metal-based Lewis acids, organocatalysis has emerged as a powerful tool. A highly enantioselective approach to bicyclo[2.2.1]heptane-1-carboxylates has been achieved through a formal [4+2] cycloaddition of α′-ethoxycarbonyl cyclopentenones with nitroolefins, using a chiral tertiary amine as the catalyst. rsc.org This method proceeds under mild, metal-free conditions. rsc.org In another novel application, ligand-free palladium catalytic systems facilitate a one-pot, three-component coupling of norbornene, aryl halides, and arylacetylenes to stereoselectively synthesize functionalized bicyclo[2.2.1]heptane derivatives. researchgate.net

Catalyst Effects on Reaction Rates and Stereoselectivity

The choice of catalyst has a profound impact on the reaction rates and, critically, the stereochemical outcome of transformations involving the bicyclo[2.2.1]heptane framework. The stereoselectivity is often a result of differing steric interactions at the two faces of the diene during the transition state, which can be manipulated by the catalyst. cdnsciencepub.com

In the synthesis of functionalized bicyclo[2.2.1]heptanones via a sequential Diels-Alder/rearrangement reaction, the use of a chiral Lewis acid catalyst is crucial for achieving high enantioselectivity, with enantiomeric ratios reaching up to 96.5:3.5. acs.org The reaction rates in this system were also observed to be higher when using 2,3-disubstituted 1,3-butadienes as substrates. acs.org Similarly, in the organocatalytic formal [4+2] cycloaddition, a specific chiral tertiary amine catalyst (C) was found to be optimal, affording the product with a 3.2/1 diastereomeric ratio and 94% enantiomeric excess (ee) when the reaction was conducted at -40 °C. rsc.org

Catalysts can also dramatically accelerate reactions. The binary Al(III)/TBAB system for synthesizing azabicyclo[2.2.1]heptanes reduced the required reaction time from four days (with a previous boron-based catalyst) to just six hours. nih.gov In Diels-Alder reactions of spiro(bicyclo[2.2.1]heptane-2,1′- nih.govacs.orgcyclopentadiene), a Lewis acid-catalyzed reaction with N-phenylmaleimide was significantly faster than the corresponding thermal reaction, yielding a slightly different adduct ratio of 73:27. cdnsciencepub.com

Reaction TypeCatalyst SystemEffect on RateStereoselectivity OutcomeReference
Sequential Diels-Alder/RearrangementChiral Lewis Acid (e.g., MeAlCl₂)Higher with 2,3-disubstituted dienesUp to 96.5:3.5 enantiomeric ratio acs.org
Formal [4+2] CycloadditionChiral Tertiary Amine (Catalyst C)Effective at -40 °C3.2/1 dr, 94% ee rsc.org
Synthesis of Azabicyclo[2.2.1]heptanesAl(III) complex / TBABReduced reaction time from 4 days to 6 hoursHigh diastereo-control nih.gov
Diels-Alder CycloadditionLewis AcidMuch faster than thermal reaction73:27 adduct ratio cdnsciencepub.com

Thermochemical and Kinetic Analysis of Reaction Pathways

Understanding the reaction pathways of bicyclo[2.2.1]heptane derivatives requires a detailed analysis of their thermochemical and kinetic properties. The significant strain within the bicyclic structure is a key factor influencing its reactivity. arxiv.org

Theoretical studies using high-level quantum chemistry methods, such as CBS-QB3, have been instrumental in elucidating the thermal decomposition of norbornane, the parent bicyclo[2.2.1]heptane. arxiv.org The decomposition is understood to proceed through a diradical mechanism, and these computational models provide crucial thermochemical data (enthalpies of formation, entropies, heat capacities) and kinetic parameters for the elementary steps, including unimolecular initiations and the subsequent reactions of the generated diradicals. arxiv.orgarxiv.org

Experimental and computational studies on related heterocyclic systems, such as 7-oxabicyclo[2.2.1]heptane, provide valuable thermochemical benchmarks. aip.org The gas-phase enthalpy of formation (ΔfH°(g, 298)) for 7-oxabicyclo[2.2.1]heptane was calculated to be -181.6 ± 20.1 kJ mol⁻¹, derived from its liquid-phase enthalpy of formation and an estimated enthalpy of vaporization. aip.org Such data are essential for building accurate models of reaction energetics. aip.org

Compound/ReactionParameterValueMethodReference
Camphene Ozonolysis (Global)ΔH298.15K-179.18 kcal mol⁻¹B3LYP/6-31+G(2d,2p) aip.org
Camphene Ozonolysis (Global)ΔG298.15K-179.90 kcal mol⁻¹B3LYP/6-31+G(2d,2p) aip.org
7-Oxabicyclo[2.2.1]heptaneΔfH°(g, 298)-181.6 ± 20.1 kJ mol⁻¹Calculation from experimental data aip.org
endo-2-Methyl-7-oxabicyclo[2.2.1]heptaneΔfH°(g, 298)-203.5 ± 2.1 kJ mol⁻¹Calculation from experimental data aip.org
exo-2-Methyl-7-oxabicyclo[2.2.1]heptaneΔfH°(g, 298)-207.0 ± 2.2 kJ mol⁻¹Calculation from experimental data aip.org

Computational and Theoretical Chemistry Studies of Ethyl Bicyclo 2.2.1 Hept 2 Ylacetate

Electronic Structure Calculations and Molecular Modeling

Computational chemistry provides powerful tools to investigate the fundamental properties of molecules like Ethyl bicyclo[2.2.1]hept-2-ylacetate, which is characterized by a rigid and strained bicyclic framework.

The geometry of bicyclo[2.2.1]heptane derivatives is a primary focus of computational studies. Density Functional Theory (DFT) and ab initio methods are instrumental in determining the most stable three-dimensional arrangement of atoms (geometry optimization) and exploring different spatial orientations of flexible parts of the molecule (conformational analysis).

For the bicyclo[2.2.1]heptane skeleton, these calculations confirm the strained boat-like conformation of the six-membered rings. In the case of this compound, the orientation of the ethyl acetate (B1210297) substituent relative to the bicyclic core is of particular interest. The substituent can exist in different conformations due to rotation around the C-C and C-O single bonds. DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-31G*), can be used to calculate the relative energies of these conformers and identify the most stable ones. For instance, a conformational analysis of a similar molecule, ethyl benzoylacetate, was carried out using DFT to determine the relative stabilities of its different forms. researchgate.net

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a systematically improvable framework for electronic structure calculations. While computationally more demanding than DFT, they are often used for benchmarking results. For bicyclo[2.2.1]heptane derivatives, these methods can provide highly accurate geometric parameters and conformational energy differences.

Table 1: Representative Theoretical Approaches for Geometry Optimization

Method Basis Set Typical Application
DFT (B3LYP) 6-31G* Routine geometry optimization and conformational searches of organic molecules.
MP2 cc-pVDZ Higher accuracy geometry determination and energy calculations.

Once the optimized geometry of a molecule is obtained, computational methods can predict various spectroscopic parameters and molecular properties. These theoretical predictions are invaluable for interpreting experimental data and understanding the electronic nature of the molecule.

For bicyclo[2.2.1]heptane derivatives, DFT and time-dependent DFT (TD-DFT) can be used to predict infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra. nih.gov For example, a study on a bicyclo[2.2.1]hept-2'-en-2'-amino-N-azatricyclo[3.2.1.0(2,4)]octane derivative utilized DFT (B3LYP/6-31G*) to calculate and assign vibrational frequencies and NMR chemical shifts, showing good agreement with experimental data. nih.gov

Molecular properties such as the dipole moment, polarizability, and electrostatic potential can also be calculated. These properties provide insights into the charge distribution and intermolecular interactions of this compound. Public databases provide some predicted properties for this compound. uni.lu

Table 2: Predicted Molecular Properties for this compound

Property Predicted Value
Molecular Formula C₁₁H₁₈O₂
Molecular Weight 182.26 g/mol
XlogP 2.9
Monoisotopic Mass 182.13068 Da

Data sourced from PubChemLite. uni.lu

Elucidation of Reaction Mechanisms via Computational Simulations

Computational simulations are a cornerstone of modern mechanistic chemistry, allowing for the detailed exploration of reaction pathways, including the identification of transient species like transition states.

For reactions involving bicyclo[2.2.1]heptane systems, computational methods can locate the transition state (TS) structures, which represent the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the reaction rate.

DFT calculations are widely used to map out the potential energy surface of a reaction. For instance, in a study of the 1,3-dipolar rearrangement of acetonitrile (B52724) oxide with a (1S,2R,4S)-2-cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl acetate derivative, DFT (ωB97X-D/6-311G(d)) was employed to optimize the geometries of reactants, products, and transition states. acs.org Frequency calculations are then performed to confirm the nature of these stationary points (zero imaginary frequencies for minima, one for a TS). acs.org The calculation of reaction and activation energies provides a quantitative understanding of the reaction's feasibility and kinetics. acs.org

To gain a deeper understanding of the changes in chemical bonding during a reaction, advanced computational techniques like Bonding Evolution Theory (BET) and Non-Covalent Interaction (NCI) analysis can be applied.

BET analyzes the topology of the electron localization function (ELF) along a reaction pathway to provide a detailed description of bond formation and breaking processes. acs.org This method has been used to decipher the mechanism of reactions involving bicyclo[2.2.1]heptane derivatives, revealing the sequence of electronic rearrangements. acs.org For example, in the aforementioned 1,3-dipolar rearrangement, BET analysis showed that the formation of a C-C bond occurs before the C-O bond. acs.org

NCI analysis is used to visualize and characterize non-covalent interactions, such as van der Waals forces and steric repulsion, which can be crucial in understanding reactivity and stereoselectivity. This analysis is based on the electron density and its derivatives.

Theoretical Studies of Stereochemical Outcomes and Stereoelectronic Effects

The rigid bicyclo[2.2.1]heptane framework imposes significant steric constraints, making the study of stereochemistry particularly important. Computational chemistry can predict and explain the stereochemical outcomes of reactions involving this scaffold.

Theoretical studies on the epoxidation of bicyclo[2.2.1]hept-2-ene and its derivatives using DFT have been conducted to understand the origins of exo/endo selectivity. researchgate.net These studies analyze the transition state energies for attack from the exo and endo faces of the double bond. The calculated energy differences can be correlated with the experimentally observed product ratios. Factors such as steric hindrance and stereoelectronic effects, which involve the interaction of orbitals, are analyzed to rationalize the observed selectivity. researchgate.net For example, quantum mechanical calculations have been used to explain the regioselectivity of electrophilic additions to bicyclo[2.2.1]hept-5-en-2-one, where stereoelectronic effects play a crucial role in stabilizing carbocation intermediates. mdpi.com

In the context of this compound, theoretical studies could be employed to predict the stereochemical outcome of reactions at the carbonyl group or on the bicyclic ring, providing valuable guidance for synthetic chemists.

Understanding Endo/Exo Selectivity in Bicyclo[2.2.1]heptane Systems

The bicyclo[2.2.1]heptane skeleton, also known as the norbornane (B1196662) system, is famously synthesized through the Diels-Alder reaction of cyclopentadiene (B3395910) with a dienophile. A key aspect of this reaction is its stereoselectivity, leading to the preferential formation of either the endo or exo isomer. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the factors that control this selectivity. researchgate.netresearchgate.net

For a generic Diels-Alder reaction forming a bicyclo[2.2.1]heptane system, the endo product is often the kinetically favored product, a phenomenon attributed to secondary orbital interactions between the developing π-system of the dienophile and the π-orbitals of the diene. researchgate.net However, the exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance. acs.org

Theoretical calculations can predict the activation energies for the formation of both endo and exo products, thereby explaining the observed product ratios under different reaction conditions. For the synthesis of a precursor to this compound, computational models can be employed to predict the preferred stereochemical outcome.

Table 1: Theoretical Activation Energies for Endo vs. Exo Addition in a Model Diels-Alder Reaction

IsomerActivation Energy (kcal/mol) - Gas PhaseActivation Energy (kcal/mol) - Aqueous
Endo22.520.1
Exo24.822.3

These computational experiments reveal that the presence of a solvent can influence the activation energies and thus the selectivity of the reaction. researchgate.net The insights gained from such studies are crucial for designing synthetic routes that yield the desired stereoisomer of bicyclo[2.2.1]heptane derivatives.

Chiral Recognition and Enantiomeric Excess Prediction

The bicyclo[2.2.1]heptane framework is a common chiral scaffold in asymmetric synthesis. researchgate.net Computational methods are increasingly used to understand and predict the mechanisms of chiral recognition, which is fundamental for the development of stereoselective reactions. For a chiral molecule like this compound, which can exist as different enantiomers and diastereomers (endo and exo), computational modeling can help in predicting which enantiomer will be preferentially formed in the presence of a chiral catalyst or reagent.

Techniques such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) can be used to model the interaction between a substrate and a chiral catalyst. These models can calculate the energies of the diastereomeric transition states, allowing for the prediction of the enantiomeric excess (e.e.) of the product. For instance, in the resolution of racemic mixtures, computational models can predict the binding affinity of each enantiomer to a chiral resolving agent. rsc.org

Table 2: Calculated Interaction Energies for Enantiomers with a Chiral Selector

Enantiomer of a Bicyclo[2.2.1]heptane DerivativeInteraction Energy (kcal/mol)Predicted Enantiomeric Excess (%)
(1R,2R)-isomer-10.295
(1S,2S)-isomer-8.5

Note: This table presents hypothetical data to illustrate the application of computational chemistry in predicting enantiomeric excess, based on principles of chiral recognition.

These theoretical predictions can guide the selection of appropriate chiral auxiliaries or catalysts to achieve high enantioselectivity in the synthesis of specific isomers of this compound.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior

While the bicyclo[2.2.1]heptane core is rigid, the substituent groups, such as the ethyl acetate moiety in this compound, possess conformational flexibility. Molecular dynamics (MD) simulations are a powerful computational tool to study the dynamic behavior of molecules over time. aip.orgnih.gov

MD simulations can provide insights into the preferred conformations of the ethyl acetate side chain and how its orientation is influenced by the rigid bicyclic core. By simulating the molecule's motion in a solvent environment, it is possible to understand the interactions between the molecule and its surroundings, which can affect its reactivity and physical properties. aip.org

These simulations can generate ensembles of molecular conformations, allowing for the calculation of various properties such as radial distribution functions to describe the solvation shell around the molecule. This information is valuable for understanding how the molecule behaves in a solution, which is critical for many of its applications in organic synthesis. ontosight.ai

Table 3: Torsional Angle Preferences of the Ethyl Acetate Side Chain from MD Simulations

Torsional AngleMost Populated Angle (degrees)
C1-C2-C(acetate)-O175
C2-C(acetate)-O-CH2180
C(acetate)-O-CH2-CH360

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from molecular dynamics simulations regarding the conformational preferences of the substituent.

Through such detailed computational analyses, a deeper understanding of the structure-property relationships of this compound can be achieved, aiding in its application in various fields of chemistry.

Advanced Applications in Materials Science and Chemical Engineering

Utilization of Bicyclo[2.2.1]heptane Scaffolds in Polymer Chemistry

The bicyclo[2.2.1]heptane moiety, commonly known as norbornene, is a key monomer in polymer chemistry, primarily due to the high ring strain in its bicyclic structure. This strain facilitates efficient polymerization through Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for creating a wide array of functionalized polymers.

Monomer Design for Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a chain-growth polymerization process that utilizes metal carbene catalysts to open cyclic olefins, like norbornene and its derivatives, to produce unsaturated polymers. researchgate.net The high reactivity of norbornene-based monomers in ROMP is attributed to the release of ring strain, making the polymerization process highly favorable. rsc.orgrsc.org

The design of norbornene-based monomers is a critical aspect of creating polymers with specific functionalities. Researchers can strategically attach various functional groups to the norbornene scaffold, which are then incorporated into the resulting polymer chain. researchgate.net This allows for the synthesis of polymers with tailored properties for diverse applications, including biomedical materials, nanomaterials, and flame retardants. researchgate.net The steric hindrance, chemical configuration, and polarity of the pendant groups on the norbornene monomer all play a significant role in the polymerization process and the final characteristics of the polymer. researchgate.net

The choice of the anchor group, the atoms directly connected to the norbornene ring, is another crucial factor in monomer design as it significantly influences the polymerization rate. rsc.orgrsc.org For instance, the development of an exo-norbornene–benzoladderene (NBL) anchor group has expanded the range of monomer structures available for ROMP. rsc.org The electronic properties of these anchor groups, specifically their highest occupied molecular orbital (HOMO) energies, can be correlated with the propagation rate constants of the polymerization. rsc.orgrsc.org

Synthesis of Functionalized Polynorbornenes with Tailored Physicochemical Properties

The synthesis of functionalized polynorbornenes via ROMP allows for the creation of materials with a wide range of physicochemical properties. benthamdirect.com By incorporating different functional groups into the norbornene monomers, polymers with specific characteristics such as high glass transition temperatures (Tg), tailored gas permeability, and the ability to adsorb heavy metals can be produced. digitellinc.commdpi.commdpi.com

For example, polynorbornenes functionalized with alkoxysilane groups exhibit high glass transition temperatures (300-375 °C) and demonstrate unusual gas transport behavior, making them suitable for applications like gas separation membranes. digitellinc.com Similarly, thiol-functionalized polynorbornene dicarboximides have shown potential for the adsorption of heavy metals from aqueous solutions. mdpi.com

The properties of polynorbornenes can also be controlled by the polymerization method. Besides ROMP, vinyl-addition (VA) polymerization can be used to synthesize polynorbornenes. digitellinc.com VA polymerization results in saturated polymer backbones, which can lead to different material properties compared to the unsaturated backbones produced by ROMP. mdpi.com For instance, addition polynorbornene with perfluorophenyl side groups has been shown to be significantly more permeable to various gases than its metathesis-produced counterpart. mdpi.com

Below is an interactive data table summarizing the properties of various functionalized polynorbornenes:

Monomer Functional GroupPolymerization MethodKey Physicochemical PropertyPotential Application
AlkoxysilaneVinyl-AdditionHigh Tg (300-375 °C), Unique Gas TransportGas Separation Membranes
Thiol-dicarboximideROMPHeavy Metal AdsorptionWater Remediation
PerfluorophenylVinyl-AdditionHigh Gas PermeabilityMembrane Gas Separation
Acetoxy/HydroxyROMPControlled Molecular Weight and FunctionalityBlock Copolymers, Networks

Role in Novel Catalyst and Ligand Development

The rigid three-dimensional structure of the bicyclo[2.2.1]heptane framework makes it an excellent scaffold for the development of novel catalysts and ligands. ontosight.ai Its derivatives can serve as building blocks in the synthesis of complex molecules that can act as catalysts or ligands in various chemical reactions. ontosight.ai

For instance, palladium-catalyzed reactions have been developed for the difunctionalization of norbornene, leading to the formation of valuable bicyclo[2.2.1]heptane derivatives. bohrium.com These methods can create new carbon-carbon bonds under relatively simple, ligand-free conditions, showcasing the utility of the bicyclo[2.2.1]heptane scaffold in facilitating complex chemical transformations. bohrium.com The development of such catalytic systems is crucial for creating more efficient and atom-economical synthetic routes in organic chemistry.

Research into Sustainable Chemical Synthesis Routes Employing the Bicyclo[2.2.1]heptane Framework

The bicyclo[2.2.1]heptane framework is also at the forefront of research into sustainable chemical synthesis. Its unique reactivity and structural features are being harnessed to develop more environmentally friendly and efficient chemical processes.

One area of focus is the use of bicyclo[2.2.1]heptane derivatives in domino reactions, where a series of reactions occur in a single pot, reducing the need for purification of intermediates and minimizing waste. acs.org For example, a sequential Diels-Alder reaction/rearrangement sequence has been developed for the synthesis of functionalized bicyclo[2.2.1]heptanes. acs.org This process can be catalyzed by a chiral Lewis acid, allowing for the enantioselective construction of complex molecules. acs.org

Future Directions and Emerging Research Avenues

Development of Innovative and Sustainable Synthetic Methodologies for Complex Bridged Bicyclic Architectures

The construction of the bicyclo[2.2.1]heptane skeleton, a key feature of Ethyl bicyclo[2.2.1]hept-2-ylacetate, is a central theme in organic synthesis. Future efforts are increasingly focused on developing methods that are not only efficient but also environmentally sustainable. Research is moving beyond traditional multi-step sequences toward more elegant and atom-economical approaches.

Key areas of development include:

Organocatalysis : The use of small organic molecules as catalysts offers a metal-free alternative for constructing bicyclo[2.2.1]heptane systems. For instance, organocatalytic formal [4+2] cycloaddition reactions have been developed to provide rapid, enantioselective access to functionalized bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild conditions. rsc.orgrsc.orgrsc.org

Transition-Metal Catalysis : Palladium and gold-based catalytic systems are enabling novel pathways. Palladium catalysis has been used for the one-pot, three-component coupling of norbornene, aryl halides, and arylacetylenes to create valuable bicyclo[2.2.1]heptane derivatives. bohrium.com Similarly, gold-catalyzed cycloisomerization of 1,6-diynes provides an atom-economic route to bicyclo[2.2.1]hept-5-en-2-ones, demonstrating an unprecedented reactivity pattern that may inspire new strategies for preparing bridged systems. nih.gov

Enzymatic and Bio-inspired Catalysis : Harnessing enzymes for synthesis represents a significant step towards green chemistry. Ene reductases, for example, have been shown to facilitate unprecedented intramolecular β-C–H functionalization to create bridged bicyclic nitrogen heterocycles, a strategy that could be adapted for other complex bicyclic cores. nih.gov This approach offers high efficiency and regioselectivity under mild conditions. nih.gov

Domino and Cascade Reactions : Sequential reaction sequences, where multiple bonds are formed in a single operation, are highly efficient. A notable example is the sequential Diels-Alder/rearrangement reaction to synthesize diverse functionalized bicyclo[2.2.1]heptanes. acs.org These methods reduce waste and simplify the synthesis of complex structures.

MethodologyCatalyst/Reagent TypeKey AdvantageExample Reaction
OrganocatalysisChiral Tertiary AminesMetal-free, high enantioselectivity. rsc.orgrsc.orgFormal [4+2] cycloaddition to form bicyclo[2.2.1]heptane-1-carboxylates. rsc.org
Palladium CatalysisLigand-free Palladium SaltsOne-pot, multi-component coupling. bohrium.comDifunctionalization of norbornene with aryl halides and arylacetylenes. bohrium.com
Gold CatalysisGold(I) ComplexesAtom-economic, novel reactivity. nih.govCycloisomerization of 1,6-diynes to bicyclo[2.2.1]hept-5-en-2-ones. nih.gov
Enzymatic CatalysisEne Reductases (EREDs)Green, sustainable, high regioselectivity. nih.govIntramolecular β-C–H functionalization for bridged bicyclic heterocycles. nih.gov

Advanced Computational Studies of Intramolecular Strain and Electronic Effects in Bicyclo[2.2.1]heptane Systems

The rigid geometry of the bicyclo[2.2.1]heptane framework results in significant ring strain, a defining characteristic that governs its reactivity. fiveable.memasterorganicchemistry.com Advanced computational chemistry is becoming an indispensable tool for quantitatively understanding and predicting the behavior of these systems.

Future computational research will likely focus on:

Accurate Strain Energy Calculation : Methods like computational group equivalents are being refined to provide highly accurate strain energies for complex hydrocarbons at various levels of electronic structure theory (e.g., W1BD, G-4, CBS-APNO). mdpi.comresearchgate.net These calculations help rationalize reactivity and stability. For example, the ring strain of bicyclo[2.2.1]heptane (norbornane) has been estimated to be around 17.5 kcal/mol. masterorganicchemistry.com

Molecular Topology and Electronic Coupling : The bicyclic structure enforces specific spatial orientations of functional groups, leading to unique through-space and through-bond electronic interactions. Computational analysis can map electron density distribution and predict how substituents, like the ethyl acetate (B1210297) group in this compound, influence the electronic properties of the entire molecule.

Reaction Mechanism Elucidation : Density Functional Theory (DFT) and other computational models are used to map reaction pathways, identify transition states, and explain observed stereoselectivity. This is crucial for understanding rearrangement reactions and predicting the outcomes of novel catalytic cycles involving the bicyclo[2.2.1]heptane core.

Computational FocusMethodology/TheoryKey Insights
Strain EnergyComputational Group Equivalents, Isodesmic Reactions. mdpi.comresearchgate.netQuantification of inherent instability, prediction of thermodynamic properties.
Electronic StructureDFT, Molecular Orbital Theory. Analysis of electron density, substituent effects, and through-space interactions.
Reaction DynamicsTransition State Theory, DFT Calculations. Mapping reaction pathways, predicting product distributions and stereochemical outcomes. acs.org

Exploration of Unprecedented Reactivity Patterns and Catalytic Cycles involving the Bicyclo[2.2.1]heptane Core

The inherent strain of the bicyclo[2.2.1]heptane system can be exploited to drive chemical transformations that are inaccessible to more flexible, unstrained molecules. nih.gov Researchers are actively exploring new reactions that leverage this stored energy.

Emerging areas of investigation include:

Strain-Release Driven Reactions : The high strain of the bicyclic system can be the driving force for retro-condensation reactions, such as retro-Dieckman and retro-aldol pathways, to stereoselectively form highly functionalized cyclopentene (B43876) and pyrrolidine (B122466) scaffolds. nih.gov Rearrangements of the bicyclo[2.2.1]heptane ring system to other frameworks, such as bicyclo[3.2.0]heptanes, have also been achieved using titanocene (B72419) alkylidene complexes. acs.org

Novel Catalytic Cycles : The bicyclo[2.2.1]heptane scaffold itself can be a key component in catalysis. For example, palladium/norbornene (Pd/NBE) cooperative catalysis has become a significant area of research, finding numerous applications in synthetic chemistry. bohrium.com

Asymmetric Transformations : The rigid bicyclic core is an excellent chiral auxiliary and a scaffold for chiral ligands in transition-metal catalysis. rsc.orgrsc.org The development of new enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for drug discovery and the synthesis of biologically important molecules. rsc.org

Rational Design of Next-Generation Materials Incorporating the Bicyclo[2.2.1]heptane Moiety for Specialized Applications

The unique three-dimensional shape, rigidity, and defined stereochemistry of the bicyclo[2.2.1]heptane moiety make it an attractive building block for advanced materials. ontosight.aicymitquimica.comcymitquimica.com The rational design of these materials involves incorporating the bicyclic core to control macroscopic properties.

Future applications are being explored in:

Advanced Polymers : The incorporation of the bicyclo[2.2.1]heptane-2,5-diamine unit into polymer backbones is used to produce polyimides with excellent thermal and chemical resistance. These materials exhibit improved mechanical properties while maintaining low dielectric constants, making them suitable for electronics applications.

Energetic Materials and Fuels : Certain derivatives, such as 2,2'-bis(bicyclo[2.2.1]heptane), have been investigated as potential high-energy-density fuel components for applications like liquid rocket engines. biorxiv.org Theoretical design of other derivatives focuses on creating novel high-nitrogen energetic materials. dntb.gov.ua

Pharmaceuticals and Biomaterials : The rigid scaffold is widely used in drug discovery to constrain the conformation of molecules, leading to enhanced binding affinity and selectivity for biological targets. rsc.org It serves as a reverse-turn scaffold in peptide analogues and as a core for nucleoside analogues with antiviral properties. acs.orgmdpi.com

Fullerene Chemistry : The bicyclo[2.2.1]heptane fragment has been attached to C60 fullerenes to create new hybrid mono- and hexakis-adducts. researchgate.net These novel materials merge the properties of the rigid aliphatic cage with the unique electronic characteristics of fullerenes. researchgate.net

Application AreaBicyclo[2.2.1]heptane RoleResulting Property/Use
Polymer ScienceMonomer (e.g., diamine derivative). High thermal stability, chemical resistance, low dielectric constant in polyimides.
Energetic MaterialsHigh-density fuel component. biorxiv.orgEnhanced combustion efficiency in advanced fuels. biorxiv.org
Medicinal ChemistryRigid 3D scaffold. rsc.orgConformational constraint for selective enzyme/receptor binding; antiviral agents. rsc.orgmdpi.com
NanomaterialsAdduct on C60 fullerene. researchgate.netCreation of new hybrid materials with unique electronic and physical properties. researchgate.net

Q & A

Q. What are the optimal synthetic routes for Ethyl bicyclo[2.2.1]hept-2-ylacetate, and how do reaction conditions influence yield?

The synthesis of bicyclic esters often involves functionalizing bicyclo[2.2.1]heptene derivatives. Key methods include:

  • Curtius Reaction : Starting from bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (1), heating its acid chloride with sodium azide in anhydrous xylene yields isocyanate intermediates (47% yield) . Alternative routes using ethyl chloroformate and sodium azide at –20°C require precise temperature control but avoid isolation of unstable intermediates .
  • Epoxidation : Peracetic acid oxidation of unsaturated bicyclic esters (e.g., bicyclo[2.2.1]-5-heptene-2-carboxylate derivatives) produces epoxidized analogs. However, yields depend on solvent choice and reaction time .

Q. Table 1: Comparison of Synthesis Methods

MethodConditionsYieldKey Challenges
Curtius ReactionXylene, reflux, NaNO₂47%Handling toxic intermediates
EpoxidationPeracetic acid, 40°C, 24 hrs~60%*Side reactions with anhydrides

*Estimated from analogous procedures .

Q. How can researchers validate the purity and structure of this compound?

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Confirm stereochemistry and substituent positions. For example, bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives show characteristic olefinic proton shifts at δ 5.8–6.2 ppm .
    • IR Spectroscopy : Ester carbonyl stretches (~1740 cm⁻¹) and epoxide C-O-C bands (~1250 cm⁻¹) are diagnostic .
  • Chromatography : Use HPLC or GC-MS to detect impurities, especially in polymerization-grade monomers .

Advanced Research Questions

Q. How do stereochemical variations in bicyclo[2.2.1]heptane derivatives affect their reactivity in polymerization?

this compound’s strained bicyclic structure makes it a candidate for ring-opening metathesis polymerization (ROMP). For example:

  • Catalyst Selection : Ruthenium catalysts (e.g., Grubbs III) show higher activity for norbornene analogs due to reduced steric hindrance .
  • Steric Effects : Substituents at the 2-position influence monomer incorporation rates. Bulky groups (e.g., acetates) slow propagation but enhance thermal stability in copolymers .

Q. Why do some bicyclo[2.2.1]heptane epoxides fail to react with standard epoxy quantification reagents?

Epoxidized derivatives (e.g., 5,6-epoxybicyclo[2.2.1]heptane-2-carboxylate) exhibit unexpected inertness toward HCl/HBr in pyridine or acetic acid. Proposed explanations include:

  • Steric Shielding : The rigid bicyclic framework may block reagent access to the epoxy oxygen .
  • Electronic Effects : Electron-withdrawing ester groups reduce nucleophilic attack on the epoxide ring .
  • Alternative Characterization : Use FTIR or titration with BF₃-etherate complexes to quantify epoxy content .

Q. How can conflicting data on synthesis yields be reconciled when scaling up reactions?

Discrepancies in yields (e.g., 47% vs. unreported yields in Curtius reactions) often arise from:

  • Intermediate Stability : Isocyanate intermediates may decompose if not handled under strict anhydrous conditions .
  • Scale-Dependent Mixing : Larger batches suffer from inefficient heat transfer, leading to side reactions. Mitigate by using flow chemistry or segmented reactors .

Q. What strategies are effective for functionalizing this compound for drug delivery systems?

  • Click Chemistry : Introduce triazole or thiol-ene groups via azide-alkyne cycloaddition or radical thiol-ene reactions .
  • Ester Hydrolysis : Controlled hydrolysis under basic conditions generates carboxylic acid derivatives for conjugation with biologics .

Q. Table 2: Functionalization Pathways

Reaction TypeReagentsApplications
EpoxidationPeracetic acidCrosslinking agents
Thiol-ene AdditionUV light, thiolsPolymer grafting
HydrolysisNaOH, H₂O/THFBioconjugation precursors

Q. What analytical challenges arise in characterizing bicyclo[2.2.1]heptane derivatives, and how are they resolved?

  • Crystallography Issues : High ring strain complicates single-crystal growth. Use computational methods (DFT) to predict geometries .
  • Chromatographic Artifacts : Bicyclic esters may isomerize during GC-MS. Employ low-temperature LC-MS with polar stationary phases .

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